Cas no 886505-06-2 (Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride)

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(二苯并[B,D]呋喃-4-基甲基)丙-2-胺盐酸盐
- Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride
- N-(dibenzo[b,d]furan-4-ylmethyl)propan-2-amine hydrochloride
- N-(dibenzofuran-4-ylmethyl)propan-2-amine;hydrochloride
- N-(Dibenzo[b,d]furan-4-ylmethyl)propan-2-aminehydrochloride
- dibenzofuran-4-ylmethyl-isopropyl-amine
-
- Inchi: 1S/C16H17NO.ClH/c1-11(2)17-10-12-6-5-8-14-13-7-3-4-9-15(13)18-16(12)14;/h3-9,11,17H,10H2,1-2H3;1H
- InChI Key: HJYQFGNFBJKFRG-UHFFFAOYSA-N
- SMILES: Cl.O1C2C=CC=CC=2C2=CC=CC(CNC(C)C)=C12
Computed Properties
- Exact Mass: 275.108
- Monoisotopic Mass: 275.108
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 278
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.2
Experimental Properties
- LogP: 4.47490
Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396725-1g |
N-(dibenzo[b,d]furan-4-ylmethyl)propan-2-amine |
886505-06-2 | 95% | 1g |
¥4320.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396725-250mg |
N-(dibenzo[b,d]furan-4-ylmethyl)propan-2-amine |
886505-06-2 | 95% | 250mg |
¥2015.00 | 2024-04-26 | |
A2B Chem LLC | AJ03272-10g |
N-(Dibenzo[b,d]furan-4-ylmethyl)propan-2-amine hydrochloride |
886505-06-2 | >95% | 10g |
$1828.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396725-5g |
N-(dibenzo[b,d]furan-4-ylmethyl)propan-2-amine |
886505-06-2 | 95% | 5g |
¥15108.00 | 2024-04-26 | |
A2B Chem LLC | AJ03272-1g |
N-(Dibenzo[b,d]furan-4-ylmethyl)propan-2-amine hydrochloride |
886505-06-2 | >95% | 1g |
$648.00 | 2024-04-19 | |
A2B Chem LLC | AJ03272-500mg |
N-(Dibenzo[b,d]furan-4-ylmethyl)propan-2-amine hydrochloride |
886505-06-2 | >95% | 500mg |
$578.00 | 2024-04-19 | |
A2B Chem LLC | AJ03272-5g |
N-(Dibenzo[b,d]furan-4-ylmethyl)propan-2-amine hydrochloride |
886505-06-2 | >95% | 5g |
$1342.00 | 2024-04-19 |
Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride Related Literature
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
Additional information on Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride
Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride: A Comprehensive Overview
The compound Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride (CAS No. 886505-06-2) is a fascinating molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of dibenzofurans, which are known for their unique structural features and diverse biological activities. The dibenzofuran core, a bicyclic aromatic system, has been extensively studied due to its ability to modulate various pharmacological targets, making it a valuable scaffold in drug discovery.
Recent advancements in synthetic methodologies have enabled the efficient construction of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride. Researchers have employed innovative strategies, such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to streamline the production process. These techniques not only enhance the purity of the compound but also reduce the environmental footprint of its synthesis, aligning with the principles of green chemistry.
One of the most intriguing aspects of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride is its pharmacological profile. Studies have demonstrated that this compound exhibits potent activity against several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). For instance, a recent study published in *Nature Communications* highlighted its ability to inhibit a specific kinase involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
In addition to its direct pharmacological effects, Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride has shown promise as a tool compound for studying cellular signaling pathways. Its ability to modulate intracellular signaling cascades makes it an invaluable asset for researchers investigating disease mechanisms. For example, a team at the University of California, San Francisco, utilized this compound to elucidate the role of GPCRs in neurodegenerative diseases, paving the way for novel therapeutic interventions.
The development of Dibenzofuran-based compounds has also been driven by their excellent pharmacokinetic properties. Research indicates that Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This makes it an attractive candidate for oral drug delivery systems, which are highly desirable in clinical settings due to their convenience and patient compliance.
Looking ahead, the future of Dibenzofuran-based compounds seems bright. Collaborative efforts between academia and industry are expected to accelerate the translation of these molecules into clinical practice. Moreover, advancements in artificial intelligence (AI)-driven drug design are likely to enhance our understanding of Dibenzofuran's interactions with biological systems, enabling the creation of even more potent and selective analogs.
In conclusion, Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride represents a cutting-edge molecule with immense potential in the pharmaceutical industry. Its unique structure, coupled with its versatile biological activities and favorable pharmacokinetic properties, positions it as a key player in the development of novel therapeutics. As research continues to uncover new insights into its mechanisms and applications, this compound is poised to make significant contributions to human health and well-being.
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